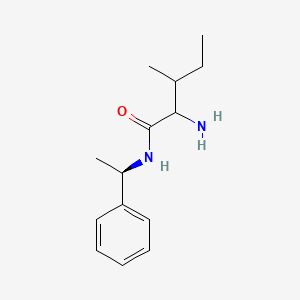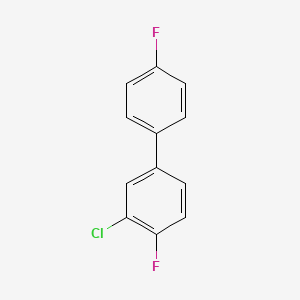
tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminophenyl group. It is often used in the development of pharmaceuticals and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminophenylpiperazine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is often used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C20H32N4O2 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(4-aminophenyl)piperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3 |
Clave InChI |
HHRLIOJLOVBGSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


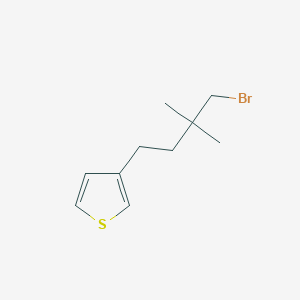
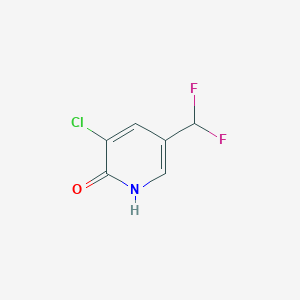

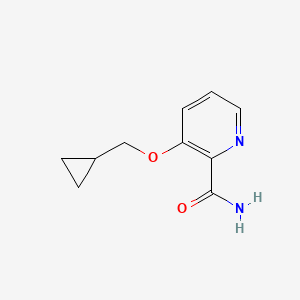

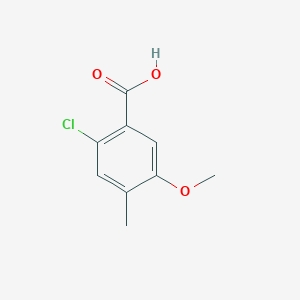
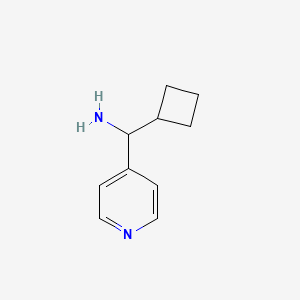
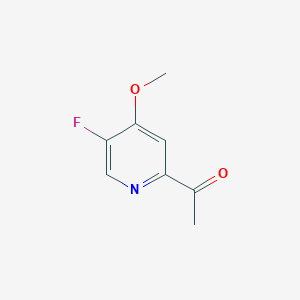
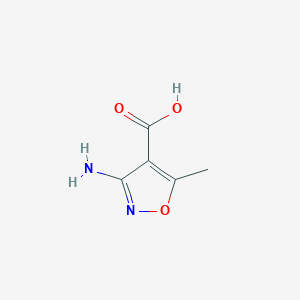
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
